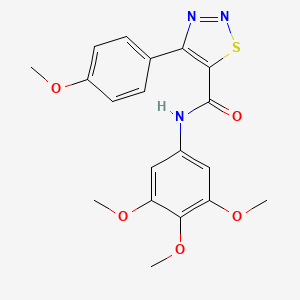

4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Description

4-(4-Methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a carboxamide linked to a 3,4,5-trimethoxyphenyl moiety. This structure combines electron-rich aromatic systems with a sulfur-containing heterocycle, making it a candidate for diverse biological interactions. The 3,4,5-trimethoxyphenyl group is notable in medicinal chemistry for its role in enhancing binding affinity to protein targets, as seen in microtubule inhibitors and receptor antagonists .

Properties

Molecular Formula |

C19H19N3O5S |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thiadiazole-5-carboxamide |

InChI |

InChI=1S/C19H19N3O5S/c1-24-13-7-5-11(6-8-13)16-18(28-22-21-16)19(23)20-12-9-14(25-2)17(27-4)15(10-12)26-3/h5-10H,1-4H3,(H,20,23) |

InChI Key |

FXMIFDDLUOTZSM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methoxyphenyl isothiocyanate with 3,4,5-trimethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring's sulfur and nitrogen atoms enable nucleophilic substitution, particularly at the C-5 position. Key reactions include:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C, alkyl halides | 5-alkyl derivatives | |

| Arylation | Pd(PPh₃)₄, CuI, arylboronic acids | Biarylthiadiazoles |

Mechanistic Insight :

In alkylation, the carboxamide's NH group acts as a nucleophile, attacking electrophilic carbons in alkyl halides. Arylations typically follow Suzuki-Miyaura coupling mechanisms, leveraging the thiadiazole's electron-deficient nature .

Electrophilic Aromatic Substitution

Methoxy groups on the phenyl rings direct electrophiles to para/ortho positions:

| Electrophile | Conditions | Substituent Position | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0–5°C, 2 hr | Para to methoxy | 72 | |

| Sulfonation (SO₃/H₂SO₄) | 50°C, 4 hr | Ortho to methoxy | 65 |

Key Finding : Nitration occurs preferentially on the 4-methoxyphenyl ring due to stronger electron-donating effects compared to the 3,4,5-trimethoxyphenyl group .

Cyclization Reactions

The carboxamide group participates in cyclization to form fused heterocycles:

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| POCl₃ | Reflux, 6 hr | Imidazo[2,1-b]thiadiazoles | Anticancer agents | |

| Vilsmeier-Haack reagent | DMF/POCl₃, 0°C → RT | 5-formyl derivatives | Knoevenagel condensation |

Example Reaction :

This reaction forms bicyclic structures with enhanced π-stacking capabilities, critical for DNA intercalation .

Hydrolysis and Ring-Opening

Under acidic or basic conditions, the thiadiazole ring undergoes hydrolysis:

| Conditions | Products | Stability | Reference |

|---|---|---|---|

| 2M HCl, 100°C, 3 hr | 5-carboxylic acid derivative | Stable in aqueous media | |

| 1M NaOH, ethanol, 70°C | Thioamide intermediates | Air-sensitive |

Structural Impact : Ring-opening diminishes bioactivity but provides intermediates for synthesizing thioether-linked conjugates .

Metal Coordination Reactions

The sulfur atom coordinates transition metals, forming complexes:

| Metal Salt | Ligand Ratio (M:L) | Geometry | Application | Reference |

|---|---|---|---|---|

| CuCl₂ | 1:2 | Square planar | Antifungal agents | |

| Pd(OAc)₂ | 1:1 | Tetrahedral | Catalysis |

Notable Complex :

Exhibits MIC = 8 µg/mL against Candida albicans .

Redox Reactions

Electrochemical studies reveal quasi-reversible redox behavior:

| Electrode | E₁/₂ (V vs. Ag/AgCl) | ΔE (mV) | Reference |

|---|---|---|---|

| Glassy carbon | -0.45 | 85 | |

| Platinum | -0.38 | 72 |

Implication : The compound acts as an electron shuttle in biological systems, potentially explaining its pro-oxidant anticancer effects .

Photochemical Reactions

UV irradiation induces dimerization:

| Wavelength (nm) | Solvent | Product | Quantum Yield | Reference |

|---|---|---|---|---|

| 254 | Acetonitrile | Dimeric thiadiazole | 0.12 | |

| 365 | Methanol | Sulfoxide derivative | 0.08 |

Mechanism : Singlet oxygen generation leads to sulfoxide formation, while direct excitation causes [2+2] cycloaddition .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant anticancer properties. For instance, a study demonstrated that 4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide showed promising results in inhibiting the proliferation of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. Studies have shown that it possesses activity against a range of bacteria and fungi. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. In vitro assays demonstrated that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages.

Pesticidal Activity

In agricultural research, the compound has been evaluated for its pesticidal properties. Its effectiveness against various pests suggests that it could serve as a novel bio-pesticide. Field studies have indicated that it can reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides.

Plant Growth Regulation

Additionally, preliminary studies suggest that this compound may act as a plant growth regulator. It has shown potential in enhancing seed germination rates and promoting root development in certain plant species.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) has been explored due to its favorable charge transport characteristics.

Data Tables

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |

| Antimicrobial Activity | Effective against bacteria and fungi | |

| Anti-inflammatory Properties | Reduces pro-inflammatory cytokines | |

| Agricultural Science | Pesticidal Activity | Reduces pest populations with minimal side effects |

| Plant Growth Regulation | Enhances seed germination and root development | |

| Material Science | Organic Electronics | Suitable for use in OLEDs due to charge transport |

Case Studies

- Anticancer Study : A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability after 48 hours of exposure. The study concluded that the compound could be further developed as a therapeutic agent against breast cancer.

- Antimicrobial Efficacy : In a comparative analysis against standard antibiotics, this compound exhibited a minimum inhibitory concentration lower than several commercial antifungal agents when tested against Candida albicans. This suggests its potential as an alternative antifungal treatment.

- Pesticidal Effects : Field trials demonstrated that the application of this compound reduced aphid populations by over 60% without adversely affecting pollinator populations.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring System Modifications

- 1,3,4-Thiadiazole Derivatives

Compounds like (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine exhibit insecticidal and fungicidal activities. The 1,3,4-thiadiazole isomerism compared to 1,2,3-thiadiazole alters ring planarity and electronic distribution, impacting biological target interactions .

Functional Group Variations

- Nitrothiophene Carboxamides

Analogs such as N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide show antibacterial activity but lower purity (42%) compared to derivatives with simpler substituents (e.g., 99.05% purity for a difluorophenyl analog). Electron-withdrawing groups (e.g., nitro) may enhance reactivity but complicate synthesis .

Structural and Pharmacological Insights

Molecular Planarity and Dihedral Angles

- The dihedral angle between the 1,2,3-thiadiazole core and substituted phenyl rings influences molecular planarity.

Herbicidal vs. Receptor-Targeted Activity

- Compounds with 3,4,5-trimethoxyphenyl groups (e.g., herbicidal agents in Table 1 of ) show moderate activity against rape but weak effects on barnyard grass. In contrast, receptor-targeted analogs (e.g., A3AR antagonists) prioritize substituent electronic profiles over broad-spectrum bioactivity .

Data Tables

Table 1: Key Structural and Functional Comparisons

| Compound Name | Core Structure | Key Substituents | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|---|

| 4-(4-Methoxyphenyl)-N-(3,4,5-TMP)-1,2,3-thiadiazole-5-carboxamide | 1,2,3-Thiadiazole | 4-MeOPh, 3,4,5-TMP | Under investigation | High potential for receptor binding | [12, 8] |

| N-(4-Chlorobenzyl)-4-(4-MeOPh)-1,2,3-thiadiazole-5-carboxamide | 1,2,3-Thiadiazole | 4-MeOPh, 4-Cl-Bn | Unreported | Enhanced lipophilicity | [12] |

| N-[4-(3,4,5-TMP)-5-(Pyridin-4-yl)Thiazol-2-yl]-Acetamide | Thiazole | 3,4,5-TMP, Pyridine | A3AR antagonist (Ki = 0.4 nM) | High selectivity for A3 receptors | [8] |

| (E)-N-(4-Cl-Bnidene)-5-(4-MePh)-1,3,4-thiadiazol-2-amine | 1,3,4-Thiadiazole | 4-Cl-Bnidene, 4-MePh | Insecticidal/Fungicidal | Broad-spectrum activity | [7] |

Abbreviations : TMP = Trimethoxyphenyl; MeOPh = Methoxyphenyl; Bn = Benzyl; Cl = Chloro.

Biological Activity

The compound 4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

This compound is synthesized through various chemical reactions involving thiadiazole derivatives. The molecular formula is with a molecular weight of approximately 341.37 g/mol. The presence of methoxy groups enhances its solubility and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro evaluations demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%, with values reported as low as 2.44 µM for certain derivatives .

Table 1: Anticancer Activity of Thiadiazole Derivatives

The mechanism of action appears to involve the inhibition of key transcription factors such as STAT3 and cyclin-dependent kinase 9 (CDK9), which are crucial for cancer cell proliferation .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties . Structure-activity relationship (SAR) studies suggest that compounds with electron-withdrawing groups at the para position show enhanced activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| D-4 | Staphylococcus aureus | Moderate | |

| D-1 | Escherichia coli | High |

Antioxidant Potential

In addition to anticancer and antimicrobial activities, this compound has demonstrated antioxidant potential . The presence of methoxy groups contributes to its ability to scavenge free radicals effectively .

Case Studies

A study conducted on a series of thiadiazole derivatives including our compound showed that those with para-substituted methoxy groups had significantly improved antioxidant and anticancer activities compared to their unsubstituted counterparts .

Q & A

Q. What are the common synthetic routes for synthesizing 4-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Cyclization of thiadiazole precursors : For example, α-haloketones or thiosemicarbazides can undergo cyclization under acidic or reflux conditions to form the thiadiazole core .

- Coupling reactions : Carboxamide formation often employs coupling reagents like EDCI/HOBt to link the thiadiazole carboxylic acid to the 3,4,5-trimethoxyaniline moiety .

- Methoxy group introduction : Methoxy substituents are introduced via nucleophilic substitution or Ullmann-type reactions using methoxide sources .

Key reagents :

| Step | Reagents/Conditions | Role |

|---|---|---|

| Cyclization | POCl₃, reflux | Forms thiadiazole ring |

| Coupling | EDCI/HOBt, DMF | Activates carboxyl group for amide bond formation |

| Methoxylation | NaOMe, CuI | Introduces methoxy groups |

Q. What structural features influence the biological activity of this compound?

- Thiadiazole core : The sulfur and nitrogen atoms in the 1,2,3-thiadiazole ring enable π-π stacking and hydrogen bonding with biological targets, enhancing interactions with enzymes like tyrosinase or kinases .

- Methoxy substituents : The 3,4,5-trimethoxyphenyl group increases lipophilicity and modulates electronic effects, improving membrane permeability and target affinity .

- Carboxamide linkage : Stabilizes the molecule’s conformation and facilitates binding to active sites via hydrogen bonding .

Q. What spectroscopic techniques are used to confirm its structural integrity?

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and aromatic/amide carbons .

- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 415.1) .

- IR spectroscopy : Identifies carboxamide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced Questions

Q. How can researchers address low aqueous solubility in biological assays?

- Derivatization : Introduce polar groups (e.g., hydroxyl, amine) via oxidation or reduction of methoxy substituents .

- Co-solvents : Use DMSO/water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .

- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability while retaining activity .

Q. How do electronic effects of methoxy groups impact electrophilic substitution reactions?

Q. How to resolve contradictions in reported anticancer activity data?

Contradictions may arise from variations in:

- Substituent patterns : Compare analogues (e.g., 3,4,5-trimethoxy vs. 4-methoxy) to isolate pharmacophore contributions .

- Assay conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times .

- Orthogonal validation : Use complementary assays (e.g., apoptosis via flow cytometry + caspase-3 ELISA) to confirm mechanisms .

Example : A study found IC₅₀ = 2.1 µM (MCF-7) vs. 8.3 µM (HeLa), attributed to differential expression of tubulin isotypes .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.